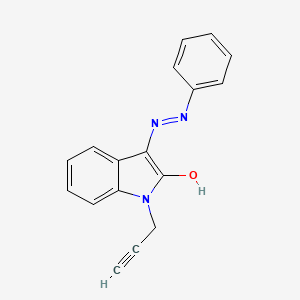

1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)

Description

1-(2-Propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a synthetic indole derivative characterized by a propynyl group at the N1 position and a phenylhydrazone moiety at the C3 position. Its molecular formula is C₁₇H₁₂ClN₃O, with a molecular weight of 309.76 g/mol (CAS: 320422-37-5; MFCD01314838) .

The propynyl substituent introduces alkyne functionality, which may enhance reactivity in click chemistry or influence binding interactions in biological systems. The phenylhydrazone group at C3 is a common pharmacophore in indole derivatives, often associated with antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

3-phenyldiazenyl-1-prop-2-ynylindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c1-2-12-20-15-11-7-6-10-14(15)16(17(20)21)19-18-13-8-4-3-5-9-13/h1,3-11,21H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNJNBOLDBROPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Propynyl Group: The propynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst.

Formation of the Hydrazone: The final step involves the reaction of the indole-2,3-dione with phenylhydrazine to form the hydrazone derivative. This reaction is typically carried out under mild acidic conditions to facilitate the formation of the hydrazone linkage.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability.

Chemical Reactions Analysis

1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of substitution reactions that can be performed on this compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as a bioactive molecule with various biological activities. It is studied for its potential use as an antimicrobial, anticancer, and anti-inflammatory agent.

Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

Industry: The compound can be used in the development of new materials with specific properties. Its unique structural features make it a valuable component in material science research.

Mechanism of Action

The mechanism of action of 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Inducing Apoptosis: The compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential anticancer agent.

The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues include:

Key Observations :

- N1 Substitution : The propynyl group in the target compound contrasts with benzyl (e.g., ), phenyl (), or alkyl chains (e.g., 1-butyl in ). Alkyne groups may enhance metabolic stability or enable conjugation in drug design.

- C3 Modifications : Hydrazones (target compound) vs. thiosemicarbazones () differ in electronic and steric profiles. Thiosemicarbazones generally exhibit stronger metal-chelating properties, enhancing enzyme inhibition (e.g., carbonic anhydrase ).

- C5 Substituents : Fluorine or trifluoromethoxy groups () improve bioavailability and target selectivity compared to unsubstituted indoles.

Anticancer Activity:

- Thiosemicarbazones : Derivatives like 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones show potent anticancer activity via MDR1 inhibition (IC₅₀ < 10 µM) . The phenylhydrazone in the target compound may lack comparable efficacy due to reduced metal-binding capacity.

- Hydrazones : 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) induces apoptosis in cancer cells, likely through reactive oxygen species (ROS) modulation .

Antimicrobial and Antiviral Activity:

- Thiosemicarbazones (e.g., ) inhibit Candida glabrata carbonic anhydrase (KI = 6.4 nM) and herpes simplex virus (HSV) replication (EC₅₀ = 0.8 µM). The target compound’s hydrazone group may offer weaker inhibition due to reduced sulfonamide-like interactions .

Enzyme Inhibition:

- Thiosemicarbazones (e.g., compound 4l in ) bind tightly to fungal carbonic anhydrase via sulfonamide-Zn²⁺ interactions. Hydrazones lack this mechanism, suggesting divergent therapeutic applications.

Physicochemical and Spectral Properties

Biological Activity

1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a compound that belongs to the indole family and features a propynyl group along with a hydrazone linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

Synthesis of the Compound

The synthesis of 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves several key steps:

- Formation of the Indole Core : This can be achieved through methods like Fischer or Bartoli indole synthesis.

- Introduction of the Propynyl Group : The propynyl group is introduced via a Sonogashira coupling reaction.

- Formation of the Hydrazone : The final step involves reacting the indole derivative with phenylhydrazine under mild acidic conditions to form the hydrazone linkage.

The biological activity of 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing various biochemical pathways.

- Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways.

- Induction of Apoptosis : Preliminary studies suggest that it can induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives, including this compound:

- Anticancer Activity : Research indicates that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(2-propynyl)-1H-indole-2,3-dione have shown significant activity against human myeloid leukemia and hepatocellular carcinoma cells .

- Anti-inflammatory Properties : Indoles are known for their anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Comparative Analysis

The following table summarizes the biological activities of 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) compared to similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) | Significant | Potential | Enzyme inhibition, receptor interaction, apoptosis |

| 1H-indole-2,3-dione 3-(N-phenylhydrazone) | Moderate | Low | Primarily enzyme inhibition |

| Other Indole Derivatives | Varies | Varies | Diverse mechanisms depending on structure and substituents |

Q & A

Q. What are the optimized synthetic routes for 1-(2-propynyl)-1H-indole-2,3-dione derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of propargyl-substituted indole-2,3-dione derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-propynyl) derivatives can be synthesized via alkylation of the parent indole-2,3-dione (isatin) with propargyl bromide in the presence of a base like potassium carbonate. Reaction conditions such as solvent polarity (e.g., DMF vs. acetone), temperature (room temperature vs. reflux), and stoichiometric ratios significantly impact yields. Evidence from analogous compounds shows that using aprotic polar solvents and controlled heating (60–80°C) can achieve yields up to 95% .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of 1-(2-propynyl)-1H-indole-2,3-dione derivatives?

Methodological Answer:

- ¹H NMR : The propargyl group’s terminal alkynyl proton appears as a singlet near δ 2.5–3.0 ppm, while the indole C1-proton (attached to the propargyl group) resonates at δ 4.5–5.0 ppm. The hydrazone N–H proton is typically observed as a broad singlet at δ 10–12 ppm .

- ¹³C NMR : The carbonyl carbons (C2 and C3 of indole) appear at δ 160–180 ppm. The sp-hybridized carbons of the propargyl group are detected at δ 70–85 ppm (sp³) and δ 95–110 ppm (sp) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~2100 cm⁻¹ (C≡C stretching) confirm the core structure .

Q. What experimental strategies differentiate E/Z isomers in hydrazone derivatives?

Methodological Answer: E/Z isomerism in hydrazones arises from restricted rotation around the C=N bond. Key strategies include:

- ¹H NMR : The E-isomer’s N–H proton is deshielded (δ 12.5–13.0 ppm) compared to the Z-isomer (δ 10.5–11.5 ppm) due to hydrogen bonding differences .

- X-ray crystallography : Crystallographic data reveal planar (Z-isomer) vs. non-planar (E-isomer) geometries of the hydrazone moiety .

Q. How do substituents on the indole ring affect the compound’s physical properties (e.g., solubility, logP)?

Methodological Answer:

- Solubility : Electron-withdrawing groups (e.g., –NO₂, –CF₃) at the C5 position reduce aqueous solubility due to increased hydrophobicity. Unsubstituted derivatives show moderate solubility (~15 mg/L in water) .

- logP : Propargyl and phenylhydrazone substituents increase logP values by 0.5–1.5 units compared to parent isatin, as calculated via HPLC or computational methods .

Advanced Research Questions

Q. How do E/Z isomers influence the biological activity of 1H-indole-2,3-dione hydrazones?

Methodological Answer: The Z-isomer often exhibits enhanced anticancer activity due to improved binding to biological targets (e.g., topoisomerase II). For example, Z-isomers of 5-fluoro-indole-2,3-dione thiosemicarbazones show IC₅₀ values 2–3 times lower than E-isomers in leukemia cell lines. This is attributed to the Z-configuration’s ability to stabilize π-π stacking interactions with aromatic residues in enzyme active sites .

Q. What computational methods validate the regioselectivity of propargyl group attachment to the indole ring?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can predict regioselectivity. For example, the Gibbs free energy difference between N1- and C3-propargylation pathways (ΔΔG ≈ 5–10 kcal/mol) favors N1-substitution due to lower steric hindrance and resonance stabilization .

Q. How do thiosemicarbazone derivatives of this compound modulate apoptosis in cancer cells?

Methodological Answer: Mechanistic studies reveal that thiosemicarbazones induce apoptosis via mitochondrial pathways:

- Cytochrome c release : The hydrazone moiety chelates iron, generating reactive oxygen species (ROS) that disrupt mitochondrial membranes .

- Caspase-3 activation : ROS-mediated cleavage of procaspase-3 occurs at ~4 µM concentrations, as shown in Western blot assays .

Q. What role does the propargyl group play in click chemistry applications for bioconjugation?

Methodological Answer: The terminal alkyne in the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, coupling with azide-functionalized antibodies or fluorescent tags generates stable triazole-linked conjugates, verified via MALDI-TOF MS and fluorescence microscopy .

Q. How can solvent polarity and pH be optimized for crystallization of hydrazone derivatives?

Methodological Answer:

- Solvent : Mixed solvents (e.g., ethanol:water 7:3) promote slow crystallization.

- pH : Adjusting to pH 5–6 (using acetic acid) enhances crystal lattice stability by protonating the hydrazone N–H group, as demonstrated in X-ray-quality crystal growth .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs) to minimize variability.

- Metabolic stability : Account for differences in cytochrome P450-mediated degradation by conducting studies in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.